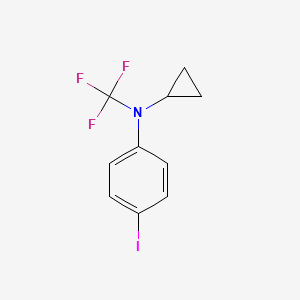

N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline

Description

BenchChem offers high-quality N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H9F3IN |

|---|---|

Molecular Weight |

327.08 g/mol |

IUPAC Name |

N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline |

InChI |

InChI=1S/C10H9F3IN/c11-10(12,13)15(9-5-6-9)8-3-1-7(14)2-4-8/h1-4,9H,5-6H2 |

InChI Key |

ZCEDFJRDINEYSW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N(C2=CC=C(C=C2)I)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Significance of a Unique Fluorinated Amine

An In-Depth Technical Guide to the Synthesis of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline

N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. The confluence of three distinct structural motifs—a cyclopropyl group, a trifluoromethyl group, and an iodo-substituent—endows this molecule with a unique chemical profile. The N-trifluoromethyl group can profoundly modulate the basicity and lipophilicity of the amine, impacting its pharmacokinetic properties.[1] The cyclopropyl moiety is a common feature in bioactive molecules, often conferring metabolic stability and conformational rigidity. Finally, the iodine atom serves as a versatile synthetic handle, enabling further molecular elaboration through a variety of cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings.[2][3]

This guide provides a comprehensive overview of a robust and logical synthetic approach to this target molecule. It is designed for researchers and drug development professionals, offering not only detailed protocols but also the underlying scientific rationale for the chosen methodologies, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule reveals three key disconnections, suggesting the sequential installation of the cyclopropyl, trifluoromethyl, and iodo groups.

Caption: Retrosynthetic analysis of the target molecule.

The most strategically sound forward synthesis, based on the commercial availability of starting materials and the relative reactivity of the intermediates, involves a two-step sequence starting from 4-iodoaniline:

-

N-Cyclopropylation: Installation of the cyclopropyl group onto the nitrogen of 4-iodoaniline.

-

N-Trifluoromethylation: Introduction of the trifluoromethyl group onto the resulting secondary amine.

This pathway is advantageous because 4-iodoaniline is a readily available starting material, and modern cross-coupling methods allow for efficient N-cyclopropylation. The subsequent N-trifluoromethylation of the secondary amine is a well-documented transformation.

Part 1: N-Cyclopropylation of 4-Iodoaniline via Buchwald-Hartwig Amination

The introduction of a cyclopropyl group onto an aniline nitrogen can be challenging, as cyclopropyl halides are generally poor substrates for classical nucleophilic substitution.[4] The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, overcoming many limitations of older methods like the Ullmann condensation.[5][6] This palladium-catalyzed cross-coupling reaction efficiently couples aryl halides with amines.[5][7] For the synthesis of N-cyclopropyl-4-iodoaniline, the Buchwald-Hartwig reaction provides a reliable and high-yielding route.[8][9]

Causality of Experimental Choices

-

Catalyst System: A palladium(0) species is the active catalyst. We use a stable palladium(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂), which is reduced in situ to Pd(0).

-

Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich biaryl phosphine ligands, such as BrettPhos, are highly effective.[7][8] These ligands stabilize the palladium center, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination to release the product.[7]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[10] Sodium tert-butoxide (NaOtBu) is a common and effective choice for this purpose.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to ensure the stability of the catalyst and reagents.

Catalytic Cycle Workflow

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of N-cyclopropyl-4-iodoaniline

Disclaimer: This protocol is a representative procedure and may require optimization. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

-

Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 eq.), BrettPhos (0.03 eq.), and Sodium tert-butoxide (1.4 eq.).

-

Reagent Addition: Add 4-iodoaniline (1.0 eq.).

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with nitrogen three times.

-

Solvent and Amine Addition: Add anhydrous toluene (to achieve a concentration of approx. 0.5 M) followed by cyclopropylamine (1.2 eq.).

-

Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-cyclopropyl-4-iodoaniline as a solid or oil.

Part 2: N-Trifluoromethylation of N-cyclopropyl-4-iodoaniline

The final step is the installation of the trifluoromethyl group onto the secondary amine. This transformation is challenging due to the potential for side reactions. Modern methods have been developed that offer high yields and operational simplicity. A particularly effective one-pot method utilizes carbon disulfide (CS₂) and silver fluoride (AgF).[1][11] Another efficient method employs a bench-stable trifluoromethylthiolating reagent, such as tetramethylammonium trifluoromethylthiolate ((Me₄N)SCF₃), in a two-step, one-pot procedure.[12]

Causality of Experimental Choices

-

Reagents (CS₂/AgF Method): This method proceeds through a desulfurization-fluorination cascade.[11] The secondary amine first reacts with CS₂ to form a dithiocarbamate intermediate. Silver fluoride then acts as both a desulfurizing agent and the fluoride source to build the -CF₃ group.

-

Reagents ((Me₄N)SCF₃/AgF Method): This approach involves the rapid formation of a thiocarbamoyl fluoride intermediate upon reaction of the amine with (Me₄N)SCF₃.[12] This stable intermediate is then converted to the final N-CF₃ product by the addition of AgF. This method is often milder and proceeds at room temperature.[12]

-

Solvent: A polar aprotic solvent like acetonitrile or ethyl acetate is suitable for these transformations.

-

Additives: In some cases, a non-nucleophilic organic base like 4-pyrrolidinopyridine or DABCO can facilitate the reaction.[11]

Proposed Reaction Pathway

Caption: General workflow for N-trifluoromethylation.

Experimental Protocol: Synthesis of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline

Disclaimer: This protocol is based on the method described by G. K. Surya Prakash and coworkers and may require optimization.[12] All operations should be performed in a sealed tube, and reagents should be handled in a fume hood.

-

Reagent Addition: To a dry, sealable reaction tube, add N-cyclopropyl-4-iodoaniline (1.0 eq.) and anhydrous acetonitrile (to achieve a concentration of approx. 0.15 M).

-

Thiolating Agent: Add tetramethylammonium trifluoromethylthiolate ((Me₄N)SCF₃, 1.3 eq.) to the solution.

-

Intermediate Formation: Stir the mixture at room temperature for 1 hour. Monitor the formation of the thiocarbamoyl fluoride intermediate by ¹⁹F NMR if possible.

-

Fluorinating Agent: Add silver fluoride (AgF, 3.0 eq.) to the reaction mixture.

-

Reaction: Seal the tube and stir the suspension at 50 °C for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with a non-polar solvent (e.g., hexanes or diethyl ether) to precipitate the silver salts.

-

Filter the suspension through a pad of Celite, washing the pad with additional solvent.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes) to isolate the final product, N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline.

Data Summary and Troubleshooting

Table 1: Summary of Synthetic Protocol

| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Typical Yield |

| 1 | N-Cyclopropylation | Pd(OAc)₂, BrettPhos, NaOtBu, Cyclopropylamine | Toluene | 100-110 | 85-95% |

| 2 | N-Trifluoromethylation | (Me₄N)SCF₃, AgF | Acetonitrile | 50 | 70-85% |

Table 2: Troubleshooting Guide

| Issue | Potential Cause | Suggested Solution |

| Step 1: Low Conversion | Inactive catalyst; insufficient base; wet solvent/reagents. | Use fresh catalyst/ligand; ensure base is finely powdered; use rigorously dried solvents and reagents under an inert atmosphere. |

| Step 1: Side Products | Hydrodehalogenation of starting material. | Ensure strict exclusion of water and oxygen. Consider a different ligand/base combination. |

| Step 2: Low Conversion | Poor quality AgF; incomplete intermediate formation. | Use freshly opened or properly stored AgF; increase reaction time for the first step before adding AgF. |

| Final Product Purification | Difficulty separating from non-polar impurities. | Use a very non-polar eluent system for column chromatography (e.g., pure hexanes or pentane). Consider vacuum distillation if the product is thermally stable.[13][14] |

Purification and Characterization of the Final Product

The final product, being halogenated and fluorinated, is typically non-polar.

-

Purification: Column chromatography on silica gel is the most effective method for purification.[13] Given the non-polar nature of the product, an eluent system consisting of hexanes with a very small percentage of a slightly more polar solvent (e.g., 0-5% ethyl acetate or dichloromethane) is recommended. Discoloration, often due to oxidized impurities, can sometimes be removed by treating a solution of the crude product with activated charcoal before the final purification step.[14]

-

Characterization: The structure of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline should be confirmed by standard analytical techniques:

-

¹H NMR: Will show characteristic signals for the cyclopropyl protons and the aromatic protons.

-

¹³C NMR: Will confirm the number of unique carbon environments.

-

¹⁹F NMR: Will show a singlet for the -CF₃ group.

-

Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the product's mass.

-

Safety Considerations

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

-

Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle under an inert atmosphere.

-

Sodium tert-butoxide: A strong base that is corrosive and moisture-sensitive.

-

Carbon Disulfide (CS₂): Highly flammable, volatile, and toxic. Must be handled in a well-ventilated fume hood.

-

Silver Fluoride (AgF): Light-sensitive and corrosive.

-

Solvents: Toluene and acetonitrile are flammable and toxic. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a properly functioning fume hood.

Conclusion

The synthesis of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline is a multi-step process that relies on modern synthetic methodologies. The presented two-step sequence, beginning with a Buchwald-Hartwig amination of 4-iodoaniline followed by a robust N-trifluoromethylation protocol, represents an efficient and logical approach to this valuable chemical entity. By understanding the rationale behind the choice of reagents and conditions, researchers can effectively troubleshoot and adapt these procedures for the synthesis of related analogues, thereby accelerating discovery programs in medicinal and agricultural chemistry.

References

- Practical Synthesis of N-Cyclopropylanilines via Direct Condensation of Anilines with [(1-Ethoxycyclopropyl)oxy]trimethylsilane. Bull. Korean Chem. Soc.(n.d.).

- Visible-Light-Promoted Radical C–H Trifluoromethylation of Free Anilines. Organic Letters, 2014.

- Visible-Light Mediated ortho-Trifluoromethylation of Aniline Derivatives.

- Aromatic Iodin

- Technical Support Center: Purification of Polyhalogen

- Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. CCS Chemistry, (n.d.).

- Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal, (n.d.).

- Technical Support Center: Purification of Halogen

- Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology, (n.d.).

- Application Notes: Synthesis of N-Trifluoromethyl Amines. BenchChem, (n.d.).

- Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. PMC, (n.d.).

- Visible light mediated intermolecular [3 + 2] annulation of cyclopropylanilines with alkynes. Beilstein Journal of Organic Chemistry, (n.d.).

- Buchwald–Hartwig amin

- Ullmann condens

- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube, 2025.

- Technical Support Center: Synthesis of N-propyl-3-(trifluoromethyl)aniline. BenchChem, 2025.

- Iodination. ACS GCI Pharmaceutical Roundtable Reagent Guides, (n.d.).

Sources

- 1. chinesechemsoc.org [chinesechemsoc.org]

- 2. fiveable.me [fiveable.me]

- 3. Iodination - Wordpress [reagents.acsgcipr.org]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Visible light mediated intermolecular [3 + 2] annulation of cyclopropylanilines with alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Trifecta of Functionality for Modern Chemistry

N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline is a specialized synthetic intermediate poised at the intersection of several key areas in contemporary drug discovery and materials science. Its unique molecular architecture, featuring a cyclopropylamine moiety, a trifluoromethyl group, and a strategically positioned iodine atom, offers a powerful combination of functionalities. The trifluoromethyl group is a well-established bioisostere for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. The cyclopropyl group can introduce conformational rigidity and improve physicochemical properties. Finally, the iodo-substituent serves as a versatile handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular scaffolds. This guide provides a comprehensive overview of the known and extrapolated chemical properties, synthetic strategies, and potential applications of this intriguing molecule, grounded in established chemical principles and data from closely related analogues.

Physicochemical and Spectroscopic Profile

| Property | Predicted Value/Characteristic | Rationale and Comparative Data |

| Molecular Formula | C₁₀H₉F₃IN | Derived from the chemical structure. |

| Molecular Weight | 327.09 g/mol | Calculated from the molecular formula. |

| Physical State | Likely a solid at room temperature | Based on related iodo- and trifluoromethylanilines. For example, 4-(Trifluoromethyl)aniline is a solid with a melting point of 38 °C[1]. |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF, DMF) and have low solubility in water. | The trifluoromethyl group and the aromatic ring increase lipophilicity[2]. |

| Thermal Stability | Anticipated to have good thermal stability under normal laboratory conditions. | Aromatic amines and trifluoromethylated compounds are generally stable. |

Predicted Spectroscopic Data

Definitive spectra for N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline are not published. However, a skilled chemist can predict the key features of its ¹H NMR, ¹³C NMR, and Mass Spectrometry data.

¹H NMR Spectroscopy:

-

Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 6.5-8.0 ppm). The protons ortho to the iodine atom will likely appear at a lower field (more downfield) than the protons ortho to the N-cyclopropyl-N-(trifluoromethyl)amino group. The characteristic coupling constant for ortho-protons on a benzene ring (around 8-9 Hz) would be observed.

-

Cyclopropyl Protons: A complex multiplet is expected in the upfield region (typically δ 0.5-1.5 ppm) for the four protons on the cyclopropyl ring. A distinct multiplet for the methine proton (CH) attached to the nitrogen would also be present, likely in the δ 2.5-3.5 ppm range.

¹³C NMR Spectroscopy:

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbon bearing the iodine atom will be significantly shielded, appearing at a lower chemical shift (around 90-100 ppm). The carbon attached to the nitrogen will be deshielded. The trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

-

Cyclopropyl Carbons: Signals for the cyclopropyl carbons are expected in the upfield region (δ 5-20 ppm).

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak would be expected at m/z = 327.

-

Isotopic Pattern: The presence of iodine would result in a characteristic isotopic pattern for the molecular ion and fragments containing iodine.

-

Fragmentation: Fragmentation may involve the loss of the cyclopropyl group, the trifluoromethyl group, or cleavage of the C-I bond.

Synthesis and Reactivity: A Strategic Approach

The synthesis of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline is not explicitly detailed in the available literature. However, two primary retrosynthetic pathways can be proposed based on established methodologies for the synthesis of related N-substituted anilines.

Proposed Synthetic Pathways

Caption: Proposed retrosynthetic pathways for N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline.

Pathway A: N-Cyclopropylation of a Precursor Aniline

This approach would involve the synthesis of 4-iodo-N-(trifluoromethyl)aniline followed by N-cyclopropylation.

Step-by-Step Protocol (Hypothetical):

-

Synthesis of 4-Iodo-N-(trifluoromethyl)aniline: This intermediate could be prepared from 4-iodoaniline through trifluoromethylation or from 4-(trifluoromethyl)aniline via iodination. Direct trifluoromethylation of anilines can be challenging, so the iodination of 4-(trifluoromethyl)aniline is a more probable route.

-

N-Cyclopropylation: The resulting 4-iodo-N-(trifluoromethyl)aniline would then be subjected to N-alkylation with a suitable cyclopropylating agent, such as cyclopropyl bromide or iodide, in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., DMF or acetonitrile). This type of N-alkylation is a standard transformation in organic synthesis[3].

Pathway B: Iodination of an N-Cyclopropyl Precursor

This alternative strategy begins with the synthesis of N-cyclopropyl-N-(trifluoromethyl)aniline, which is then subjected to electrophilic iodination.

Step-by-Step Protocol (Hypothetical):

-

Synthesis of N-Cyclopropyl-N-(trifluoromethyl)aniline: This could be achieved by the N-cyclopropylation of N-(trifluoromethyl)aniline.

-

Electrophilic Iodination: The N-cyclopropyl-N-(trifluoromethyl)aniline would then be treated with an electrophilic iodine source, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), to introduce the iodine atom at the para position. The directing effects of the N-cyclopropyl-N-(trifluoromethyl)amino group would favor para-substitution.

Reactivity and Utility in Cross-Coupling Reactions

The key to the synthetic utility of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline lies in the reactivity of the carbon-iodine bond. Aryl iodides are highly reactive substrates in a variety of palladium-catalyzed cross-coupling reactions.

Caption: Key cross-coupling reactions utilizing the iodo-functionality.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of a wide range of aryl or vinyl substituents.

-

Heck Coupling: Reaction with alkenes to form new C-C bonds, leading to substituted styrenes or other vinylated derivatives.

-

Sonogashira Coupling: Reaction with terminal alkynes in the presence of palladium and copper catalysts to generate aryl alkynes.

-

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C-N bonds, providing access to more complex diarylamines or related structures.

The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aryl iodide, potentially requiring optimization of reaction conditions compared to less electron-deficient analogues.

Potential Applications in Drug Discovery and Materials Science

The structural motifs present in N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline suggest its potential as a valuable building block in several areas of research and development.

-

Medicinal Chemistry: The trifluoromethyl group is a common feature in many approved drugs, where it enhances pharmacokinetic properties[2]. The N-cyclopropyl moiety is also found in numerous bioactive molecules. This intermediate could be used in the synthesis of novel kinase inhibitors, GPCR modulators, or other therapeutic agents where the combination of these groups could lead to improved potency and drug-like properties. For example, related N-cyclopropyl-4-fluoroanilines are intermediates in the synthesis of quinolone antibiotics[4].

-

Agrochemicals: The trifluoromethylaniline scaffold is a key component in many herbicides and pesticides. The introduction of a cyclopropyl group and the potential for further functionalization via the iodo group could lead to the development of new agrochemicals with improved efficacy and environmental profiles.

-

Materials Science: Anilines are precursors to conducting polymers and other functional materials. The incorporation of fluorine can enhance thermal stability and introduce unique electronic properties. This compound could be explored as a monomer or a precursor to monomers for the synthesis of novel polymers with tailored properties.

Safety and Handling

A specific Safety Data Sheet (SDS) for N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline is not publicly available. However, based on the known hazards of similar compounds, such as other halogenated and trifluoromethylated anilines, the following precautions should be taken:

-

Toxicity: Anilines are generally toxic and can be absorbed through the skin. The presence of the trifluoromethyl and iodo groups may enhance toxicity.

-

Handling: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline represents a synthetically versatile building block with significant potential for applications in drug discovery, agrochemicals, and materials science. While detailed experimental data for this specific compound is currently limited, its chemical properties and reactivity can be reliably inferred from the extensive knowledge base of related structures. The strategic combination of a reactive iodine handle with the beneficial properties of the cyclopropyl and trifluoromethyl groups makes it a compelling target for further synthetic exploration and application in the development of novel and functional molecules.

References

Sources

- 1. 4-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, polymer with 1,4-butanediol, dimethyl carbonate, 1,6-hexanediol, 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane, 1,1'-methylenebis(4-isocyanatocyclohexane) and 2-oxepanone, diethanolamine-and 2-ethyl-1-hexanol-blocked, compds. with triethylamine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline: Molecular Weight Profiling, Structural Causality, and Analytical Workflows

Executive Summary

The rational design of small molecules in modern medicinal chemistry increasingly relies on underexplored functional groups to navigate complex pharmacokinetic landscapes. N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline (Chemical Formula: C₁₀H₉F₃IN ) represents a highly specialized synthetic intermediate and pharmacophore building block. Historically, N-trifluoromethyl ( N−CF3 ) amines were considered synthetically inaccessible and prone to rapid hydrolysis. However, recent breakthroughs have demonstrated that electron-deficient anilines bearing N−CF3 groups exhibit remarkable aqueous stability, dramatically increased lipophilicity, and enhanced membrane permeability compared to traditional N-methyl analogs ().

This technical whitepaper provides an authoritative breakdown of the compound’s precise molecular weight, the physicochemical causality behind its structural components, and self-validating protocols for its analytical verification and synthetic functionalization.

Physicochemical Profiling & Molecular Weight Causality

To effectively utilize this compound in quantitative assays or synthetic scaling, one must distinguish between its average molecular weight (used for bulk stoichiometry) and its monoisotopic mass (the critical target for High-Resolution Mass Spectrometry).

The molecular weight is driven heavily by the presence of the iodine atom, which accounts for nearly 39% of the compound's total mass. Crucially, iodine is monoisotopic ( 127I ), meaning it does not contribute to an M+2 isotopic envelope. This simplifies mass spectral validation, as the M+1 peak is driven almost entirely by the natural abundance of 13C .

Quantitative Data: Mass & Isotopic Parameters

| Property | Value | Causality / Analytical Significance |

| Chemical Formula | C10H9F3IN | Defines the exact atomic composition and degree of unsaturation. |

| Average Molecular Weight | 327.087 g/mol | Utilized for standard molarity and yield calculations. |

| Monoisotopic Mass | 326.973 Da | The exact mass of the most abundant isotope combination; critical for HRMS. |

| [M+H]+ Expected m/z | 327.981 m/z | The primary target ion in positive ionization mass spectrometry. |

| Isotopic Signature ( M+1 ) | ~11.5% | Validates the 10-carbon framework (~1.1% natural 13C abundance per carbon). |

Structural Rationale in Drug Design

Every functional group in N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline serves a distinct, synergistic purpose:

-

The N−CF3 Moiety: The strong electron-withdrawing inductive effect of the trifluoromethyl group severely depletes the electron density of the aniline nitrogen. This drastically lowers the basicity ( pKa ) of the amine, which is a proven strategy to prevent unwanted hERG channel interactions and avoid phospholipidosis. Furthermore, it acts as a bioisostere for bulkier alkyl groups while significantly boosting lipophilicity ().

-

The N-Cyclopropyl Group: The cyclopropyl ring provides a unique balance of aliphatic lipophilicity and conformational restriction. It introduces steric bulk that shields the N−CF3 bond from nucleophilic attack, thereby preventing the hydrolysis that typically plagues aliphatic N-trifluoromethyl amines.

-

The 4-Iodo Handle: Positioned para to the amine, the iodine atom serves as a highly reactive electrophilic handle. It is primed for palladium-catalyzed cross-coupling reactions, allowing medicinal chemists to rapidly build extended biaryl systems or append solubilizing groups without disrupting the core pharmacophore.

Analytical Workflow: HRMS Protocol

Because the N−CF3 group renders the nitrogen lone pair non-nucleophilic and poorly basic, standard Electrospray Ionization (ESI) often fails to protonate the molecule efficiently. The following self-validating protocol utilizes Atmospheric Pressure Chemical Ionization (APCI) to ensure accurate molecular weight verification.

Step-by-Step LC-APCI-HRMS Methodology

-

System Calibration: Infuse a standard tuning mix to calibrate the Time-of-Flight (TOF) analyzer. Causality: Ensures mass accuracy is <5 ppm , which is mandatory to distinguish the target mass ( 326.973 Da ) from isobaric background interferences.

-

Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Acetonitrile (MeCN). Dilute to in a 50:50 MeCN:Water matrix. Causality: Prevents detector saturation and minimizes in-source fragmentation.

-

Chromatographic Separation: Inject onto a C18 UHPLC column. Run a 5-minute linear gradient from 5% to 95% MeCN (with 0.1% Formic Acid). Causality: The highly lipophilic nature of the compound requires a high organic phase percentage for successful elution.

-

Ionization (APCI+): Set the corona discharge needle to and the vaporizer temperature to 400∘C . Causality: APCI forces gas-phase ion-molecule reactions, bypassing the need for solution-phase basicity and successfully yielding the [M+H]+ ion at 327.981 m/z .

-

Orthonormal Validation: Extract the ion chromatogram at 327.981 m/z . Self-Validation: Verify that the M+1 peak ( 328.984 m/z ) is approximately 11.5% the intensity of the base peak. The absence of an M+2 peak confirms the presence of monoisotopic iodine.

LC-HRMS workflow for validating the exact mass of the N-CF3 aniline derivative.

Synthetic Integration & Late-Stage Functionalization

The synthesis of the N−CF3 moiety requires specialized reagents, as direct trifluoromethylation of secondary amines is historically difficult. Modern protocols utilize desulfurative fluorination cascades (). Once synthesized, the 4-iodo group is leveraged for downstream functionalization.

Step-by-Step N-Trifluoromethylation & Suzuki Coupling

-

Desulfurative Fluorination: In a nitrogen-filled glovebox, combine N-cyclopropyl-4-iodoaniline ( 1.0 equiv ), tetramethylammonium trifluoromethylthiolate ( (Me4N)SCF3 , 1.5 equiv ), and Silver Fluoride ( AgF , 3.0 equiv ) in anhydrous dichloromethane.

-

Causality: The reaction proceeds via an in-situ thiocarbamoyl fluoride intermediate. AgF drives a desulfurative fluorination cascade to yield the N−CF3 group. Anhydrous conditions are critical as AgF is highly hygroscopic and moisture will quench the intermediate.

-

-

Purification: Filter the crude mixture through a pad of Celite to remove insoluble Ag2S salts, followed by flash chromatography. Self-Validation: The product's Rf value will be significantly higher than the starting material due to the lipophilic N−CF3 group.

-

Late-Stage Suzuki Coupling: Combine the purified N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline with an aryl boronic acid ( 1.2 equiv ), Pd(dppf)Cl2 catalyst ( 5 mol% ), and K2CO3 ( 2.0 equiv ) in a 1,4-dioxane/water mixture. Heat to 90∘C for 4 hours.

-

Causality: The oxidative addition of Palladium into the C-I bond is highly favored over C-F or C-N bonds, allowing for completely chemoselective cross-coupling at the para position without degrading the delicate N−CF3 amine.

-

Synthetic pathway from precursor to late-stage functionalization via the 4-iodo handle.

References

Spectroscopic Characterization of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline: A Predictive Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for the novel compound N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline. In the absence of published experimental spectra, this document serves as a predictive reference for researchers, scientists, and professionals in drug development. By dissecting the molecule into its constituent functional groups—a para-substituted iodoaniline core, an N-cyclopropyl moiety, and an N-trifluoromethyl group—we will forecast the expected signals in Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide further outlines robust, best-practice experimental protocols for the acquisition of this data, ensuring a self-validating system for future empirical studies.

Introduction and Molecular Structure

N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline is a halogenated and fluorinated aromatic amine with potential applications in medicinal chemistry and materials science. The unique combination of a cyclopropyl group, an iodine atom, and a trifluoromethyl group on an aniline scaffold suggests that this molecule may possess interesting electronic and steric properties. Accurate spectroscopic characterization is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior.

The structure of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline is presented below. The atom numbering is provided for clarity in the subsequent NMR predictions.

Figure 1: Structure of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline with atom numbering for NMR assignments.

Predicted Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. We predict the ¹H, ¹³C, and ¹⁹F NMR spectra based on established chemical shift theory and data from analogous compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the cyclopropyl protons.

-

Aromatic Region: The protons on the benzene ring (H2, H6 and H3, H5) form an AA'BB' spin system due to the para substitution. This will likely appear as two distinct doublets. The protons ortho to the iodine (H3, H5) are expected to be more deshielded (appear at a higher chemical shift) than the protons ortho to the nitrogen group (H2, H6).[1]

-

Cyclopropyl Region: The cyclopropyl group consists of one methine proton (H8) and two sets of diastereotopic methylene protons (H9). These protons will exhibit complex splitting patterns due to both geminal and vicinal coupling. The methine proton (H8) will likely appear as a multiplet, shifted downfield due to its proximity to the nitrogen atom. The methylene protons (H9) will also appear as complex multiplets at a higher field (more shielded).

| Predicted ¹H NMR Data | |

| Proton Assignment | Predicted Chemical Shift (δ, ppm) |

| H3, H5 | 7.6 - 7.8 |

| H2, H6 | 6.8 - 7.0 |

| H8 (cyclopropyl CH) | 2.5 - 2.8 |

| H9 (cyclopropyl CH₂) | 0.7 - 1.0 |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals.

-

Aromatic Carbons: Four signals are expected for the aromatic carbons. The carbon bearing the iodine (C4) will be significantly shielded, appearing at a lower chemical shift. The carbon attached to the nitrogen (C1) will be deshielded.

-

Trifluoromethyl Carbon: The carbon of the CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).

-

Cyclopropyl Carbons: Two signals are expected for the cyclopropyl group: one for the methine carbon (C8) and one for the two equivalent methylene carbons (C9).

| Predicted ¹³C NMR Data | |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | 145 - 150 |

| C2, C6 | 115 - 120 |

| C3, C5 | 138 - 142 |

| C4 | 85 - 90 |

| CF₃ | 120 - 125 |

| C8 (cyclopropyl CH) | 30 - 35 |

| C9 (cyclopropyl CH₂) | 8 - 12 |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for the detection of fluorinated compounds.[2]

-

Trifluoromethyl Group: A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.[3] The chemical shift is sensitive to the electronic environment; being attached to a nitrogen on an aromatic ring, a chemical shift in the range of -60 to -70 ppm (relative to CFCl₃) is anticipated.[4]

| Predicted ¹⁹F NMR Data | |

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) |

| CF₃ | -60 to -70 |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will provide valuable information about the functional groups present in the molecule. The predicted key absorption bands are summarized below.

| Predicted IR Data | |

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 |

| Cyclopropyl C-H Stretch | 2990 - 3010 |

| Aromatic C=C Stretch | 1580 - 1610, 1470 - 1500 |

| C-N Stretch | 1250 - 1350 |

| C-F Stretch (CF₃) | 1100 - 1200 |

| C-I Stretch | 500 - 600 |

Predicted Mass Spectrometry (MS) Data

Under electrospray ionization (ESI), the primary species observed would be the protonated molecule [M+H]⁺. The molecular weight of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline (C₁₀H₉F₃IN) is 343.08 g/mol .

-

Molecular Ion: A strong signal is expected for the protonated molecular ion at m/z 344.

-

Fragmentation Pattern: The fragmentation of the molecular ion is likely to proceed through several pathways.[5][6]

-

Loss of a trifluoromethyl radical (•CF₃): This would lead to a fragment ion at m/z 275.

-

Loss of iodine radical (•I): This would result in a fragment at m/z 217.

-

Cleavage of the N-cyclopropyl bond: Loss of the cyclopropyl group could occur, although fragmentation of the ring itself is also possible.

-

| Predicted ESI-MS Data | |

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion |

| 344 | [C₁₀H₁₀F₃IN]⁺ |

| 275 | [C₁₀H₁₀IN]⁺ |

| 217 | [C₁₀H₁₀F₃N]⁺ |

Experimental Protocols for Spectroscopic Analysis

To obtain high-quality, reliable data for N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline, the following experimental protocols are recommended.

NMR Spectroscopy

Sources

Strategic Synthesis and Starting Material Selection for N-Cyclopropyl-4-iodo-N-(trifluoromethyl)aniline

Executive Summary

The synthesis of highly functionalized fluorinated anilines requires meticulous strategic planning to navigate competing electronic deactivations and steric hurdles. This technical guide provides an in-depth roadmap for synthesizing N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline , a highly specialized building block with profound applications in medicinal chemistry and agrochemical development. By analyzing the causality behind retrosynthetic disconnections, we establish a self-validating synthetic sequence that prioritizes early-stage halogenation and late-stage N-trifluoromethylation using bench-stable reagents.

Strategic Retrosynthetic Analysis & Causality

When designing a synthetic route for N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline, the sequence of functional group installation is the most critical parameter dictating overall yield and scalability.

The Electronic Deactivation Hurdle: The N-trifluoromethyl (-CF₃) group is profoundly electron-withdrawing. If N-cyclopropyl-N-(trifluoromethyl)aniline were synthesized first, the aniline core would become severely electron-deficient. This would render late-stage electrophilic aromatic substitution (EAS)—such as para-iodination—nearly impossible without exceedingly harsh conditions (e.g., I₂/H₅IO₆ in concentrated sulfuric acid), which typically lead to substrate decomposition.

The Solution (Expertise & Experience): To bypass this electronic deactivation, the optimal strategy dictates that the 4-iodo substituent must be present in the initial starting material. Starting with commercially available 4-iodoaniline ensures the halogen is securely installed before the deactivating -CF₃ group is introduced. The sequence therefore flows from N-cyclopropylation to a final, highly selective N-trifluoromethylation.

Caption: Retrosynthetic logic prioritizing early halogenation to avoid EAS deactivation.

Starting Material and Reagent Inventory

The selection of starting materials must balance reactivity, bench stability, and operational safety. We avoid gaseous CF₃I and unstable cyclopropanone equivalents in favor of robust, solid-state reagents.

| Material / Reagent | Role in Synthesis | CAS Number | Strategic Rationale |

| 4-Iodoaniline | Aromatic Core | 540-38-5 | Pre-installed iodine avoids late-stage EAS deactivation by the -CF₃ group. |

| Cyclopropylboronic acid | Alkylating Agent | 411235-57-9 | Enables mild Chan-Lam coupling, avoiding the harsh conditions of alkyl halides. |

| Carbon Disulfide (CS₂) | C1 Synthon | 75-15-0 | Forms a directing dithiocarbamate intermediate for absolute N-selectivity[1]. |

| Silver Fluoride (AgF) | Fluorinating Agent | 7775-41-9 | Drives the thermodynamically favorable desulfurization-fluorination cascade[2]. |

Mechanistic Insights into N-Trifluoromethylation

Historically, N-trifluoromethylation of secondary amines relied on electrophilic reagents like Togni's reagent. However, these often lead to competitive C-H trifluoromethylation on the aromatic ring due to the high reactivity of radical/cationic intermediates[3].

To achieve absolute N-selectivity, a formal umpolung/desulfurization cascade is employed[4]. As demonstrated in 1[1], the secondary amine first reacts with carbon disulfide (CS₂) to form a carbamodithioic acid adduct. This intermediate effectively "locks" the reactivity at the nitrogen center. Subsequent addition of Silver Fluoride (AgF) drives a thermodynamically favorable desulfurization (precipitating insoluble Ag₂S) and sequential fluorination, passing through a highly reactive thiocarbamoyl fluoride intermediate to yield the final N-CF₃ group[2].

Caption: Mechanistic pathway of one-pot N-trifluoromethylation using CS2 and AgF.

Quantitative Comparison of Trifluoromethylation Strategies

| Reagent System | Typical Yield (%) | Reaction Temp | Selectivity (N vs C) | Operational Safety |

| CF₃I / Base | < 20% | 80 °C (Pressure) | Poor | Low (Gaseous, Ozone-depleting) |

| Togni's Reagent | 15 - 30% | 60 °C | Poor (C-CF₃ byproducts) | Moderate |

| (Me₄N)SCF₃ / AgF | 85% | 25 °C | Excellent | High[4] |

| CS₂ / AgF | 92% | 40 °C | Excellent | High (Bench-stable liquids/solids) [1] |

Validated Experimental Protocols

The following protocols form a self-validating system, designed to maximize yield while minimizing hazardous byproducts.

Protocol A: Synthesis of N-Cyclopropyl-4-iodoaniline (Chan-Lam Coupling)

-

Reaction Setup: Charge an oven-dried round-bottom flask with 4-iodoaniline (10.0 mmol, 2.19 g) and cyclopropylboronic acid (20.0 mmol, 1.72 g).

-

Catalyst & Base Addition: Add copper(II) acetate (2.0 mmol, 0.36 g), sodium carbonate (20.0 mmol, 2.12 g), and 2,2'-bipyridine (2.0 mmol, 0.31 g) to the flask.

-

Solvent & Atmosphere: Suspend the mixture in 1,2-dichloroethane (DCE, 40 mL). Do not purge with inert gas; the reaction requires an open-air atmosphere (O₂) to turn over the Cu(II)/Cu(III) catalytic cycle.

-

Execution: Stir the reaction mixture vigorously at 70 °C for 12 hours.

-

Workup: Cool the mixture to room temperature. Filter the crude suspension through a pad of Celite to remove copper salts, washing the pad with ethyl acetate (50 mL).

-

Purification: Concentrate the filtrate in vacuo and purify via silica gel column chromatography (Hexanes/Ethyl Acetate gradient) to afford pure N-cyclopropyl-4-iodoaniline.

Protocol B: One-Pot N-Trifluoromethylation using CS₂/AgF

Note: This protocol is adapted from the robust methodologies described in recent literature for the late-stage functionalization of complex amines[1].

-

Reagent Charging: To an oven-dried sealed tube, add N-cyclopropyl-4-iodoaniline (0.2 mmol, 51.8 mg), silver fluoride (AgF, 1.2 mmol, 148.6 mg), and 4-pyrrolidinopyridine (0.2 mmol, 29.6 mg)[1].

-

Solvent Addition: Add anhydrous ethyl acetate (1.5 mL) to the tube under a strict nitrogen atmosphere to prevent premature AgF degradation[1].

-

CS₂ Introduction: Prepare a stock solution of carbon disulfide (CS₂, 0.24 mmol, 18.3 mg) in ethyl acetate (0.5 mL). Add this solution dropwise to the reaction mixture[1].

-

Reaction: Seal the tube securely and stir the suspension at 40 °C for 20 hours[1].

-

Precipitation & Filtration: Upon completion, dilute the mixture with a non-polar solvent (e.g., hexanes) to fully precipitate the silver sulfide (Ag₂S) and unreacted AgF salts[2]. Filter the suspension through a pad of Celite.

-

Isolation: Concentrate the filtrate under reduced pressure and purify the crude product via flash column chromatography to isolate the target molecule, N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline .

References

-

Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents | CCS Chemistry | 1

-

Application Notes: Synthesis of N-Trifluoromethyl Amines | BenchChem | 2

-

General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents | Journal of the American Chemical Society | 3

-

Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me₄N)SCF₃ | ChemRxiv | 4

Sources

The Trifluoromethylaniline Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activities of Trifluoromethylaniline Derivatives for Researchers, Scientists, and Drug Development Professionals.

Authored by: Gemini, Senior Application Scientist

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry, and among the various fluorinated motifs, the trifluoromethyl group (-CF₃) stands out for its profound impact on a compound's pharmacological profile. This guide provides a comprehensive exploration of the biological activities of trifluoromethylaniline derivatives, a class of compounds that has demonstrated significant potential across a spectrum of therapeutic areas. The unique electronic properties of the -CF₃ group, including its high electronegativity and lipophilicity, bestow upon these derivatives enhanced metabolic stability, improved binding affinity to biological targets, and increased membrane permeability.[1][2] These attributes have propelled the investigation of trifluoromethylaniline derivatives as promising candidates for anticancer, antimicrobial, and anti-inflammatory agents. This document will delve into the synthesis, mechanisms of action, and structure-activity relationships of these compounds, offering detailed experimental protocols and data-driven insights to guide future drug discovery efforts.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Trifluoromethylaniline derivatives have emerged as a rich source of novel anticancer agents, with numerous studies highlighting their potent cytotoxic effects against a variety of cancer cell lines.[3][4] The mechanisms underlying their antitumor activity are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[5][6]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

A prevalent mechanism of action for many trifluoromethylaniline-containing compounds, particularly those integrated into heterocyclic scaffolds like quinolines, is the inhibition of tubulin polymerization.[7] By binding to the colchicine binding site on tubulin, these derivatives disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

Furthermore, many of these derivatives function as kinase inhibitors, targeting critical signaling pathways that are frequently dysregulated in cancer.[1] One such pathway is the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[3][5] By inhibiting key kinases within this cascade, trifluoromethylaniline derivatives can effectively suppress tumor growth. Some derivatives have also been shown to target other kinases such as Pim-1 kinase and Src kinase.[8]

The induction of apoptosis, or programmed cell death, is another key feature of the anticancer activity of these compounds.[9][10] Studies have shown that trifluoromethylaniline derivatives can trigger the intrinsic apoptotic pathway by modulating the expression of pro- and anti-apoptotic proteins, such as those in the BCL-2 family, leading to the activation of caspases, the executioners of apoptosis.[4][9]

Figure 2: Experimental workflow for evaluating the antimicrobial and antibiofilm activity of trifluoromethylaniline derivatives.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial potency of these derivatives is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus | 100 | [11] |

| 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus | 50 | [11] |

| N-(trifluoromethyl)phenyl substituted pyrazole derivative (Compound 8) | Bacillus mycoides | 4.88 | [12] |

| Escherichia coli | 4.88 | [12] | |

| Candida albicans | 4.88 | [12] |

Experimental Protocol: Bacterial Biofilm Inhibition Assay

The crystal violet staining method is a common and reliable technique for quantifying biofilm formation and assessing the efficacy of anti-biofilm agents. [13][14] Materials:

-

96-well flat-bottom sterile microtiter plates

-

Bacterial strain of interest

-

Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with glucose)

-

Trifluoromethylaniline derivative stock solution

-

Crystal violet solution (0.1%)

-

30% Acetic acid or 95% Ethanol

-

Sterile physiological saline or PBS

Procedure:

-

Bacterial Culture Preparation: Inoculate a single colony of the bacterial strain into the appropriate growth medium and incubate overnight. The next day, dilute the overnight culture in fresh medium to a standardized optical density (e.g., OD₆₀₀ of 0.05-0.1).

-

Plate Setup: Add 180 µL of the diluted bacterial suspension to each well of a 96-well plate. Add 20 µL of serial dilutions of the trifluoromethylaniline derivative to the respective wells. Include a positive control (bacteria with no compound) and a negative control (medium only).

-

Incubation for Biofilm Formation: Cover the plate and incubate statically (without shaking) at an optimal temperature (e.g., 37°C) for 24 to 48 hours.

-

Washing and Staining: After incubation, carefully discard the planktonic (free-floating) bacteria. Gently wash the wells twice with 200 µL of sterile saline or PBS to remove non-adherent cells. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Solubilization and Quantification: Discard the crystal violet solution and wash the wells again with saline or PBS. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the stain bound to the biofilm. Incubate for 15 minutes with gentle shaking.

-

Absorbance Measurement: Transfer 125 µL of the solubilized crystal violet solution to a new plate and measure the absorbance at 590 nm using a microplate reader.

-

Data Analysis: The percentage of biofilm inhibition is calculated by comparing the absorbance of the treated wells to the positive control.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Trifluoromethylaniline derivatives have shown potential as anti-inflammatory agents by targeting key enzymes and mediators in the inflammatory response. [15][16]

Mechanism of Action: Targeting COX and LOX Enzymes

A primary mechanism of anti-inflammatory action for many compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated at sites of inflammation and is responsible for the production of prostaglandins. [15][16]Some derivatives also exhibit inhibitory activity against lipoxygenase (LOX) enzymes, which are involved in the synthesis of leukotrienes, another class of inflammatory mediators. [15]By dually inhibiting these pathways, trifluoromethylaniline derivatives can effectively reduce the production of key inflammatory molecules.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

The in vitro assessment of COX-2 inhibitory activity is a crucial step in the evaluation of potential anti-inflammatory drugs. [17] Materials:

-

Purified COX-2 enzyme

-

Arachidonic acid (substrate)

-

Trifluoromethylaniline derivative stock solution

-

Assay buffer

-

Detection reagent (e.g., a colorimetric or fluorometric probe to measure prostaglandin production)

-

96-well plate

-

Microplate reader

Procedure:

-

Enzyme and Compound Preparation: Prepare dilutions of the purified COX-2 enzyme in the assay buffer. Prepare serial dilutions of the trifluoromethylaniline derivative.

-

Reaction Setup: In a 96-well plate, add the COX-2 enzyme solution to each well. Add the diluted compound solutions to the test wells and a vehicle control to the control wells. Pre-incubate for a short period to allow for compound-enzyme interaction.

-

Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specified time.

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure the amount of prostaglandin produced.

-

Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the signal from the compound-treated wells to the vehicle control. The IC₅₀ value is determined from a dose-response curve.

Synthesis of Trifluoromethylaniline Derivatives: A General Approach

The synthesis of trifluoromethylaniline derivatives often involves standard organic chemistry transformations. A common route is the N-alkylation or N-arylation of a commercially available trifluoromethylaniline precursor. [1]

General Protocol for N-Propylation of 3-(Trifluoromethyl)aniline

This protocol describes a representative procedure for the synthesis of N-propyl-3-(trifluoromethyl)aniline. [1] Materials:

-

3-(Trifluoromethyl)aniline

-

Propyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3-(trifluoromethyl)aniline (1.0 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

-

Add propyl bromide (1.2 equivalents) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to 60-70°C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate it under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield N-propyl-3-(trifluoromethyl)aniline.

Conclusion and Future Perspectives

Trifluoromethylaniline derivatives represent a versatile and highly promising class of compounds in the field of drug discovery. Their unique physicochemical properties, conferred by the trifluoromethyl group, translate into a wide range of potent biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The insights and protocols provided in this guide aim to equip researchers with the foundational knowledge and practical methodologies to further explore and exploit the therapeutic potential of this privileged scaffold. Future research should focus on elucidating more detailed structure-activity relationships, optimizing pharmacokinetic and pharmacodynamic profiles, and identifying novel biological targets to develop next-generation therapeutics based on the trifluoromethylaniline core.

References

-

Filo. (2025, September 22). Aniline derivatives as antimicrobial agent. [Link]

- Quinoline Based Compounds for Cancer Therapy. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.

-

Oreate AI. (2026, February 18). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. [Link]

- Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1).

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). RSC Advances.

- an overview of quinoline derivatives as anti-cancer agents. (2024, May 6).

- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024, April 1).

- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10).

- The Methods for Detection of Biofilm and Screening Antibiofilm Activity of Agents. (2019, February 11).

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

-

Oreate AI Blog. (2026, February 18). Unlocking Complex Pathways: High-Contrast Signaling Visualization With Graphviz. [Link]

- In vitro and In vivo Models for Anti-inflammation: An Evalu

- MTT Cell Assay Protocol. (n.d.).

- Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (n.d.). RSC Publishing.

- Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. (2025, October 8).

- Efficient Synthesis of O-Trifluoromethyl Aniline. (n.d.). Scribd.

- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Deriv

- Design, Synthesis, and Biological Evaluation of Novel Trifluoromethyl-Containing 7-Hydroxyquinolinone Derivatives as Potential Anticancer Agents. (2026, February 11).

- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Deriv

- Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. (n.d.). PMC.

- Defining conditions for biofilm inhibition and eradication assays for Gram-positive clinical reference strains. (2018, November 3). PMC.

- A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. (2025, December 20).

- Biofilm Form

- Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules. (2024, June 12). RSC Publishing.

- Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (n.d.). PMC.

- Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2021, October 11). Taylor & Francis.

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025, February 22).

-

Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs. [Link]

- In Silico and In Vitro Approach for Evaluation of the Anti-Inflammatory and Antioxidant Potential of Mygalin. (2023, November 30). PMC.

- Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. (2025, January 13). PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. texaschildrens.org [texaschildrens.org]

- 8. ijmphs.com [ijmphs.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. The Methods for Detection of Biofilm and Screening Antibiofilm Activity of Agents | IntechOpen [intechopen.com]

- 15. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline: A Novel Building Block for Advanced Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the novel chemical entity, N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline. As a trifluoromethylated and cyclopropanated aniline derivative, this compound stands at the intersection of several key areas in modern medicinal chemistry. The strategic incorporation of a cyclopropyl group can enhance metabolic stability and potency, while the trifluoromethyl group is known to improve pharmacokinetic properties. The presence of an iodo-substituent at the 4-position offers a versatile handle for further synthetic modifications, particularly through cross-coupling reactions. This document details a proposed synthetic pathway, predicted physicochemical properties, and potential applications in drug development, positioning this molecule as a valuable building block for researchers and scientists in the pharmaceutical industry.

Introduction: The Strategic Value of Fluorinated and Cyclopropanated Scaffolds

The design of new molecular entities with improved pharmacological profiles is a central goal in drug discovery. The introduction of specific functional groups can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for biological targets. Among the most impactful modifications are the incorporation of cyclopropyl and trifluoromethyl moieties.

The cyclopropyl group is increasingly utilized in drug design to enhance potency, improve metabolic stability, and reduce off-target effects.[1][2] Its rigid, three-membered ring structure can act as a conformational constraint, locking a molecule into its bioactive conformation and thereby improving binding affinity.[3] Furthermore, the carbon-hydrogen bonds within a cyclopropane ring are stronger than those in typical alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3][4]

The trifluoromethyl (CF3) group is another privileged functional group in medicinal chemistry.[5][6][7] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[8][9][10] The replacement of a methyl group with a trifluoromethyl group can block metabolic pathways and improve the overall pharmacokinetic profile of a drug candidate.[8]

The combination of these two powerful functionalities, along with a synthetically versatile iodinated aromatic ring, makes N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline a highly attractive scaffold for the development of novel therapeutics across a range of disease areas, including oncology, infectious diseases, and central nervous system disorders.[3][11]

Proposed Synthesis and Mechanistic Considerations

A multi-step synthetic approach is proposed for the preparation of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline, starting from commercially available 4-iodoaniline. This pathway is designed to be efficient and scalable, leveraging well-established synthetic transformations.

Caption: Proposed synthetic pathway for N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline.

Step 1: N-Cyclopropylation of 4-Iodoaniline

The introduction of the cyclopropyl group onto the aniline nitrogen can be achieved through a direct condensation reaction with [(1-ethoxycyclopropyl)oxy]trimethylsilane, followed by reduction.[12]

-

Protocol:

-

To a solution of 4-iodoaniline in an alcoholic solvent (e.g., methanol or ethanol), add acetic acid.

-

Add [(1-ethoxycyclopropyl)oxy]trimethylsilane dropwise at room temperature.

-

Stir the mixture for several hours until the formation of the intermediate 1-alkoxy-1-anilinocyclopropane is complete, as monitored by Thin Layer Chromatography (TLC).

-

Remove the solvent and acid under reduced pressure.

-

Dissolve the crude intermediate in a suitable solvent like Tetrahydrofuran (THF).

-

Add a reducing agent, such as sodium borohydride (NaBH4), portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield N-cyclopropyl-4-iodoaniline.

-

-

Mechanistic Insight: This reaction proceeds via the formation of an iminium intermediate from the condensation of the aniline with the cyclopropanone equivalent. Subsequent reduction of this intermediate affords the desired N-cyclopropylaniline. This method avoids the use of unstable cyclopropyl halides.[12]

Step 2: N-Trifluoromethylation of N-Cyclopropyl-4-iodoaniline

The final step involves the introduction of the trifluoromethyl group onto the nitrogen atom. This can be accomplished using an electrophilic trifluoromethylating reagent, such as Togni's or Umemoto's reagents.[13][14][15][16]

-

Protocol:

-

Dissolve N-cyclopropyl-4-iodoaniline in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., argon or nitrogen).

-

Add a suitable base, such as a non-nucleophilic organic base (e.g., 2,6-lutidine) or an inorganic base like cesium carbonate.

-

Add the electrophilic trifluoromethylating reagent (e.g., Togni's Reagent II or an S-(trifluoromethyl)dibenzothiophenium salt) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the final product by flash column chromatography.

-

-

Mechanistic Insight: The reaction proceeds via the deprotonation of the secondary amine to form a nucleophilic amide, which then attacks the electrophilic trifluoromethyl source. The choice of reagent and conditions can be critical for achieving high yields and minimizing side reactions.[15][17]

Physicochemical Properties

The predicted physicochemical properties of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline are summarized in the table below. These properties are crucial for understanding its potential behavior in biological systems and for guiding its use in further synthetic applications.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 343.09 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |

| LogP (Lipophilicity) | ~4.5 | High lipophilicity suggests good membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~12.0 Ų | Low TPSA indicates good potential for blood-brain barrier penetration. |

| Hydrogen Bond Donors | 0 | Reduced potential for metabolic hydroxylation. |

| Hydrogen Bond Acceptors | 1 (N atom) | Potential for specific interactions with biological targets. |

| pKa (Basicity of N) | Very low | The strong electron-withdrawing effect of the trifluoromethyl group significantly reduces the basicity of the aniline nitrogen, which can impact binding and solubility.[5] |

Reactivity and Applications in Drug Discovery

The true value of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline lies in its potential as a versatile building block for the synthesis of more complex molecules. The aryl iodide functionality is a key handle for a variety of palladium-catalyzed cross-coupling reactions.[18]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 10. benchchem.com [benchchem.com]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 13. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 14. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. brynmawr.edu [brynmawr.edu]

- 17. chinesechemsoc.org [chinesechemsoc.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Discovery and Initial Synthesis of N-Cyclopropyl-4-iodo-N-(trifluoromethyl)aniline: A Technical Guide

Introduction & Strategic Rationale

The incorporation of the trifluoromethyl (-CF3) group onto nitrogen atoms is a transformative strategy in medicinal chemistry and agrochemical development. It dramatically modulates the basicity of the parent amine due to the strong electron-withdrawing nature of fluorine, while simultaneously enhancing metabolic stability, lipophilicity, and membrane permeability.

The target compound, N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline , is a highly specialized, multifunctional building block designed for advanced drug discovery:

-

N-CF3 Group: Modulates pharmacokinetics and protects the amine from oxidative dealkylation.

-

N-Cyclopropyl Group: Imparts conformational rigidity and steric bulk, often improving target-binding affinity by locking the molecule into a bioactive conformation.

-

Para-Iodo Substituent: Acts as a versatile electrophilic handle for late-stage diversification via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).

Historically, the synthesis of N-CF3 anilines has been plagued by the instability of N-CF3 intermediates, defluorination side reactions, and poor regioselectivity (e.g., competing ortho/para-ring trifluoromethylation). To overcome these hurdles and preserve the sensitive carbon-iodine bond, we employ a state-of-the-art desulfurative fluorination methodology.

Retrosynthetic Analysis & Workflow

Our retrosynthetic strategy disconnects the target molecule into commercially available 4-iodoaniline.

Step 1: N-Cyclopropylation. Traditional reductive amination is impractical here because the necessary reagent, cyclopropanone, is highly unstable and difficult to handle. Instead, we utilize a Chan-Lam cross-coupling approach with cyclopropylboronic acid. This provides the secondary amine intermediate, N-cyclopropyl-4-iodoaniline, in high yield under mild oxidative conditions.

Step 2: N-Trifluoromethylation. We deliberately bypass traditional electrophilic CF3 reagents (like Togni's reagent), which can inadvertently react with the electron-rich aromatic ring or cause radical-induced deiodination. Instead, we leverage a recent breakthrough methodology utilizing carbon disulfide (CS2) and silver fluoride (AgF) . This method selectively forms a dithiocarbamate intermediate that undergoes rapid desulfurative fluorination, perfectly tolerating the aryl iodide.

Figure 1: Two-step synthetic workflow for N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of N-Cyclopropyl-4-iodoaniline (Chan-Lam Coupling)

Causality Note: Copper(II) acetate acts as the oxidant and catalyst. The 2,2'-bipyridine ligand is critical; it stabilizes the Cu(II)/Cu(III) catalytic cycle, ensuring efficient transmetalation from the boronic acid to the amine while preventing copper precipitation.

Step-by-Step Procedure:

-

To a flame-dried 100 mL Schlenk flask, add 4-iodoaniline (10.0 mmol, 2.19 g), cyclopropylboronic acid (20.0 mmol, 1.72 g), Cu(OAc)2 (1.0 mmol, 181 mg), 2,2'-bipyridine (1.0 mmol, 156 mg), and Na2CO3 (20.0 mmol, 2.12 g).

-

Suspend the mixture in anhydrous dichloroethane (DCE, 40 mL).

-

Stir the reaction mixture vigorously at 70 °C under an oxygen atmosphere (using an O2 balloon) for 24 hours.

-

Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The complete disappearance of the highly polar primary amine spot confirms successful coupling.

-

-

Cool the mixture to room temperature, filter through a pad of Celite to remove inorganic salts, and wash the filter cake with dichloromethane (50 mL).

-

Concentrate the filtrate in vacuo and purify via silica gel flash chromatography to afford the intermediate as a pale yellow oil.

Protocol B: Synthesis of N-Cyclopropyl-4-iodo-N-(trifluoromethyl)aniline